[(2,5-Dichlorophenyl)methyl]boronic acid
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Overview
Description
[(2,5-Dichlorophenyl)methyl]boronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichlorophenyl)methyl]boronic acid typically involves the reaction of 2,5-dichlorobenzyl bromide with a boron-containing reagent. One common method is the reaction with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve consistent product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dichlorophenyl)methyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chlorine atoms.
Scientific Research Applications
[(2,5-Dichlorophenyl)methyl]boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of [(2,5-Dichlorophenyl)methyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
[(2,5-Dichlorophenyl)methyl]boronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the chlorine substituents, making it less reactive in certain reactions.
(2,4-Dichlorophenyl)boronic Acid: Similar structure but with chlorine atoms in different positions, affecting its reactivity and selectivity.
(3,5-Dichlorophenyl)boronic Acid: Another isomer with different reactivity due to the position of chlorine atoms.
This compound is unique due to the specific positioning of chlorine atoms, which enhances its reactivity and makes it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
(2,5-dichlorophenyl)methylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,11-12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVGJPCEOGYZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=C(C=CC(=C1)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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